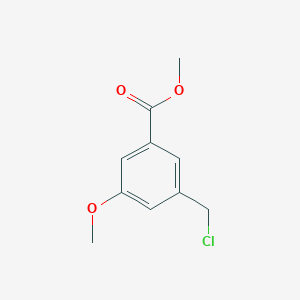
Methyl 3-(chloromethyl)-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chloromethyl)-5-methoxybenzoate: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, featuring a chloromethyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-hydroxybenzoic acid.
Esterification: The hydroxyl group is first methylated using methanol and an acid catalyst to form methyl 3-hydroxybenzoate.
Chloromethylation: The methyl ester is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group at the 3-position of the benzene ring.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The methoxy group can serve as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Biochemical Studies: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers and resins.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of methyl 3-(chloromethyl)-5-methoxybenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance, making certain positions more reactive.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)-5-methoxybenzoate: Similar structure but with a bromomethyl group instead of chloromethyl.
Methyl 3-(hydroxymethyl)-5-methoxybenzoate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 3-(methoxymethyl)-5-methoxybenzoate: Features a methoxymethyl group.
Uniqueness:
Reactivity: The chloromethyl group in methyl 3-(chloromethyl)-5-methoxybenzoate is more reactive towards nucleophiles compared to the bromomethyl and methoxymethyl groups.
Applications: Its unique reactivity makes it a valuable intermediate in the synthesis of various complex molecules, especially in pharmaceutical and agrochemical industries.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
GKBQFOVJFIOQFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















